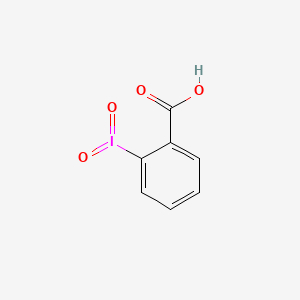

2-Iodoxybenzoic acid

Descripción

2-Iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent (C₇H₅IO₄, MW 280.02), is widely used in organic synthesis for its mild and selective oxidative properties . First reported in 1893, IBX is synthesized by oxidizing 2-iodobenzoic acid with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water at 70°C . IBX operates via single electron transfer (SET) or oxygen atom transfer mechanisms, forming radical intermediates or carbonyl products directly . Recent advancements include water-soluble and polymer-bound derivatives to improve handling .

Propiedades

IUPAC Name |

2-iodylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYYMXYOBLWYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)I(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214521 | |

| Record name | 2-Iodoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64297-64-9 | |

| Record name | 2-Iodoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64297-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Mechanism

The conventional method for IBX preparation involves the oxidation of 2-iodobenzoic acid (IBA) using oxone (potassium peroxymonosulfate) in aqueous medium. The reaction proceeds via a two-electron oxidation mechanism, where oxone acts as the terminal oxidant. The process is typically conducted at 70°C for 1–3 hours, yielding IBX as a white crystalline precipitate.

Key Steps :

-

Oxidation of IBA : IBA undergoes oxidation at the iodine center, transitioning from iodine(I) to iodine(V).

-

Precipitation : IBX’s low solubility in water facilitates its isolation via filtration.

Representative Procedure :

Yield and Purity Optimization

Shorter reaction times (1 hour) enhance purity (≥99%) but slightly reduce yield (77%), while extended durations (3 hours) maximize yield (80%) at the expense of purity due to partial decomposition. The decomposition products, 2-iodosobenzoic acid (IsBA) and IBA, form via reductive pathways at elevated temperatures, complicating purification. Recrystallization is impractical due to IBX’s instability, necessitating precise reaction control.

Challenges and Stabilization

IBX is inherently unstable, with decomposition risks above 200°C and sensitivity to mechanical impact. Commercial formulations address this by incorporating stabilizing agents:

-

Benzoic acid : Reduces explosive propensity via hydrogen bonding.

-

Isophthalic acid : Enhances thermal stability through crystal lattice interactions.

Electrochemical Synthesis

Setup and Reaction Mechanism

Electrochemical synthesis represents a novel, solvent-free approach utilizing boron-doped diamond (BDD) electrodes in sulfuric acid (0.2 M H₂SO₄). This method leverages controlled electrode potentials to drive sequential oxidation:

-

First Oxidation (1.6 V vs. SCE) : IBA → IsBA

-

Second Oxidation (1.8 V vs. SCE) : IsBA → IBX

Key Advantages :

-

Selectivity : 100% conversion to IBX at 1.8 V, avoiding overoxidation.

-

Byproduct Management : Oxygen evolution is the sole side reaction, simplifying purification.

Procedure :

Comparative Efficiency

Electrochemical synthesis circumvents the need for chemical oxidants, aligning with green chemistry principles. The absence of solvent-mediated decomposition pathways enhances reproducibility, making it suitable for large-scale production.

Comparative Analysis of Methods

| Parameter | Oxone-Mediated Synthesis | Electrochemical Synthesis |

|---|---|---|

| Oxidant | Oxone | Electric potential |

| Solvent | Water | 0.2 M H₂SO₄ |

| Reaction Time | 1–3 hours | 3.1 hours |

| Yield | 77–80% | >95% |

| Purity | ≥95% | Near-quantitative |

| Byproducts | IsBA, IBA | O₂ |

| Scalability | Moderate | High |

| Safety | Moderate (explosive risk) | High (controlled conditions) |

Análisis De Reacciones Químicas

Oxidation of Alcohols to Carbonyl Compounds

IBX is most commonly used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

Mechanism:

-

Hypervalent Torsion Mechanism :

-

Ligand Exchange : IBX replaces its hydroxyl group with the alcohol substrate.

-

Torsion : Steric repulsion between the ortho hydrogen of IBX and the alkoxy group drives a conformational twist, enabling a five-membered cyclic transition state.

-

Elimination : Reductive elimination produces the carbonyl compound and 2-iodosobenzoic acid (IBA) as a byproduct .

-

-

Rate-Determining Step (RDS) : Computational studies identify reductive elimination (C–H bond cleavage) as the RDS, contradicting earlier proposals of torsion as the RDS .

Key Features:

-

Substrate Selectivity : Bulky alcohols react faster due to enhanced steric interactions during torsion .

-

Solvent Compatibility : IBX is insoluble in most solvents except dimethyl sulfoxide (DMSO), which stabilizes intermediates .

Example Reaction:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | DMSO, 25°C, 2 h | 92% | |

| Cyclohexanol | Cyclohexanone | DMSO/H₂O (1:1), 12 h | 85% |

Oxidation of 1,2-Diols

IBX selectively oxidizes 1,2-diols to α-hydroxy ketones without carbon-carbon bond cleavage .

Mechanism:

-

Sequential oxidation of one hydroxyl group, retaining the adjacent hydroxyl group.

Example:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,2-Cyclohexanediol | Cyclohexan-1,2-dione | DMSO, 3.0 equiv. IBX, 24 h | 78% |

Benzylic and Allylic Oxidations

IBX oxidizes benzylic and allylic C–H bonds to carbonyl groups via a single-electron transfer (SET) mechanism .

Mechanism:

-

SET Pathway :

Example:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tetralin | 1-Tetralone | DMSO, 80°C, 6 h | 65% |

Oxidation of Amines and Amino Alcohols

IBX oxidizes amines to imines and amino alcohols to amino carbonyl compounds without over-oxidation .

Example:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyrrolidine | Pyrroline | DMSO, 0°C, 1 h | 89% |

Example:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Silyl enol ether (R=Ph) | Cinnamaldehyde | DMSO, 4-methoxypyridine N-oxide | 75% |

Regeneration Cycle:

-

2-IB or IBA is oxidized to IBX by Oxone®.

-

IBX oxidizes substrates and is reduced back to IBA.

Optimized Conditions:

| Parameter | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| Oxone® Equiv. | 1.0 | Maximizes IBA stability | |

| Temperature | 60°C | Minimizes decomposition |

Solvent and Additive Effects

-

Solvent Systems : DMSO/H₂O mixtures enhance solubility and reaction rates .

-

Additives : Tetrabutylammonium bromide (TBAB) improves yields in diol oxidations .

Derivatives and Modifications

Aplicaciones Científicas De Investigación

Oxidation of Alcohols

IBX is prominently utilized to oxidize various alcohols to their corresponding carbonyl compounds at room temperature. This reaction is particularly advantageous due to its mild conditions and high selectivity. The oxidation mechanism often involves a single electron transfer (SET), resulting in the formation of radical cations that convert to the desired products .

Table 1: Oxidation of Alcohols Using IBX

| Substrate Type | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Primary Alcohol | Aldehyde | Room Temperature | 80-90 |

| Secondary Alcohol | Ketone | Room Temperature | 85-95 |

| Allylic Alcohol | Enone | DMSO | 70-80 |

| Benzylic Alcohol | Aromatic Aldehyde | DMSO | 75-85 |

Oxidation of Glycols

IBX can oxidize vicinal diols (glycols) to diketones without cleaving the carbon-carbon bond, which is a significant advantage over other oxidizing agents. This property allows for selective transformations that are crucial in synthetic pathways .

Case Study: Oxidation of Glycols

In a study, IBX was used to convert 1,2-glycols into diketones effectively under mild conditions, yielding high purity products without the formation of by-products typically associated with harsher oxidants .

Synthesis of Unsaturated Carbonyl Compounds

IBX facilitates the synthesis of α,β-unsaturated carbonyl compounds from carbonyl precursors. This transformation is valuable in synthesizing complex organic molecules and natural products .

Table 2: Synthesis of Unsaturated Carbonyl Compounds

| Starting Material | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Carbonyl Compound | α,β-unsaturated Ketone | DMSO | 70-85 |

| Aldehyde | α,β-unsaturated Aldehyde | DMSO | 65-80 |

Functional Group Transformations

IBX has been shown to facilitate various functional group transformations beyond simple oxidations. It can convert silyl enol ethers into carbonyl compounds and oxidize phenolic compounds into o-quinones selectively .

Case Study: Functional Group Transformations

Research demonstrated that IBX could selectively oxidize phenolic compounds containing electron-donating groups to o-quinones with high regioselectivity, which were then reduced in situ to catechols .

Applications in Heterocyclic Chemistry

Recent studies have highlighted the utility of IBX in heterocyclic chemistry. It has been employed in reactions involving heterocycles, allowing for the functionalization and modification of complex structures with diverse biological activities .

Table 3: Applications in Heterocyclic Chemistry

| Heterocycle Type | Transformation Type | Yield (%) |

|---|---|---|

| Benzoxazepines | Dehydrogenation | 75-90 |

| Pyridine Derivatives | Oxidative Functionalization | 70-85 |

Mecanismo De Acción

The mechanism of action of 2-iodoxybenzoic acid involves the transfer of an oxygen atom from the iodoxy group to the substrate. This process typically follows a hypervalent twisting mechanism, which includes a ligand exchange reaction, a twist to align the oxygen atom properly, and an elimination reaction to form the final product. The rate-determining step is the twist reaction, which rearranges the oxygen atom into a five-membered cyclic transition state .

Comparación Con Compuestos Similares

Dess-Martin Periodinane (DMP)

- Structure and Solubility: DMP, another hypervalent iodine(V) reagent, is derived from IBX. Unlike IBX, it is soluble in chlorinated solvents (e.g., CH₂Cl₂) and THF, enhancing its practicality .

- Oxidizing Power : DMP exhibits broader substrate tolerance and faster reaction kinetics. It oxidizes alcohols to ketones/aldehydes at room temperature, whereas IBX often requires heating .

- Safety : DMP is less shock-sensitive than IBX, though both require careful handling. IBX derivatives like IBX-ditriflate () surpass DMP in oxidizing strength but are more hazardous .

Table 1: IBX vs. DMP

2-Iodoxybenzenesulfonic Acid (IBS)

- Structure : IBS replaces the benzoic acid group in IBX with a sulfonic acid, improving water solubility .

- Applications : Effective in aqueous-phase oxidations, such as alcohol-to-ketone conversions, with enhanced environmental compatibility .

IBX-Ditriflate

- Synthesis : Reacting IBX with trifluoromethanesulfonic acid yields IBX-ditriflate, a hypervalent iodine(V) species with exceptional oxidizing power .

- Capabilities : Oxidizes hydrocarbons and polyfluoroalcohols, substrates resistant to conventional IBX/DMP .

Table 2: IBX Derivatives

Meta-Chloroperbenzoic Acid (mCPBA)

- Mechanism : A peracid oxidant, unlike hypervalent iodine reagents.

- Comparison : mCPBA is less selective for alcohols but effective in epoxidation and Baeyer-Villiger oxidations, where IBX is inactive .

Actividad Biológica

2-Iodoxybenzoic acid (IBX) is an organoiodine compound that has garnered significant attention in the field of organic chemistry due to its unique properties and biological activities. This article explores the biological activity of IBX, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is structurally characterized by a benzoic acid moiety with an iodine atom in the ortho position. Its molecular formula is CHIO, and it has a molar mass of 264.04 g/mol. The presence of iodine imparts unique reactivity to this compound, making it a valuable reagent in organic synthesis.

Mechanisms of Biological Activity

IBX exhibits several biological activities, primarily attributed to its oxidative properties. It acts as an oxidizing agent and has been employed in various chemical transformations, including:

- Oxidation of Alcohols : IBX selectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively.

- Dehydrogenation Reactions : It facilitates the dehydrogenation of alcohols and amines.

- Synthesis of Carbonyl Compounds : IBX is utilized in the synthesis of α,β-unsaturated carbonyl compounds.

Antimicrobial Activity

Research has demonstrated that IBX possesses antimicrobial properties against a range of pathogens. A study by Bhatia et al. (2019) evaluated the antibacterial activity of IBX against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

In addition to its antimicrobial properties, IBX has shown promise in cancer research. A study conducted by Wang et al. (2020) investigated the cytotoxic effects of IBX on various cancer cell lines. The results indicated that IBX induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

- Case Study on Antibacterial Activity : In a clinical setting, IBX was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study found that IBX effectively inhibited MRSA growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

- Case Study on Cancer Treatment : A preclinical trial assessed the efficacy of IBX in combination with standard chemotherapeutics for breast cancer treatment. The combination therapy showed enhanced cytotoxicity compared to monotherapy, indicating that IBX could sensitize cancer cells to conventional treatments.

Safety and Toxicology

While IBX exhibits promising biological activities, safety assessments are crucial for its application in medicine. Toxicological studies have shown that high doses can lead to cytotoxic effects on normal cells. Therefore, further research is needed to establish safe dosage levels for therapeutic use.

Q & A

Q. How is 2-Iodoxybenzoic Acid (IBX) synthesized, and what are the critical parameters for ensuring high purity?

IBX is synthesized by oxidizing 2-iodobenzoic acid with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water at 70°C. Key parameters include maintaining precise temperature control, stoichiometric excess of Oxone®, and post-synthesis purification via filtration and washing with cold water to remove sulfate byproducts. Purity can be confirmed by FT-IR (characteristic I=O stretch at ~980 cm⁻¹) and elemental analysis .

Q. What are the standard protocols for IBX-mediated oxidation of alcohols to carbonyl compounds?

Dissolve IBX in DMSO (0.1–0.5 M) and add the alcohol substrate (1 equiv). Stir at 25–40°C for 2–12 hours, depending on substrate reactivity. Monitor progress by TLC or GC-MS. Quench with water, extract with ethyl acetate, and purify via column chromatography. Yields typically exceed 80% for primary alcohols, while sterically hindered secondary alcohols may require extended reaction times .

Q. How can solubility limitations of IBX in organic solvents be mitigated during reactions?

IBX is insoluble in most solvents except DMSO. To enhance compatibility:

Q. What safety precautions are recommended for handling IBX in the laboratory?

IBX is hygroscopic and potentially explosive when dry. Use stabilized formulations (e.g., SIBX, containing 45 wt.% IBX with inert stabilizers) to reduce risks. Store in a desiccator at 0–5°C, avoid grinding, and conduct reactions under inert atmospheres .

Advanced Research Questions

Q. How does IBX achieve chemo- and regioselectivity in multifunctional substrates (e.g., amino alcohols or diols)?

IBX preferentially oxidizes alcohols over amines due to its electrophilic iodine(V) center. For diols, 1,2-glycols are oxidized to α-ketols without C–C bond cleavage, while allylic/benzylic alcohols react faster than aliphatic ones. Steric effects and hydrogen bonding with the carboxylate group further modulate selectivity. Computational studies suggest transition-state stabilization via hypervalent iodine interactions .

Q. What mechanistic evidence supports single electron transfer (SET) versus ionic pathways in IBX-mediated oxidations?

Conflicting data exist:

- SET mechanisms dominate in oxidations adjacent to carbonyl groups (e.g., α,β-unsaturated ketone formation), supported by radical trap experiments and ESR spectroscopy .

- Ionic pathways are proposed for amine oxidations (e.g., imine formation), with kinetic isotope effects (KIE < 2) ruling out H-atom abstraction . Resolve contradictions by substrate-specific mechanistic probes (e.g., radical scavengers, KIE measurements) .

Q. How can IBX be modified to enhance reactivity and substrate scope?

- Hypervalent twist modulation : DFT studies show that twisting the I–O bonds lowers activation energy. Introducing electron-withdrawing groups (e.g., –NO₂) on the benzoic acid ring accelerates oxidation rates .

- Water-soluble derivatives : IBX-SO₃K enables aqueous-phase oxidations, expanding applicability to hydrophilic substrates .

Q. What strategies optimize IBX for asymmetric synthesis or stereoselective transformations?

Chiral auxiliaries or IBX derivatives with enantiomeric ligands (e.g., binaphthyl-based) can induce asymmetry. For example, IBX with a chiral pyridine ligand achieves enantioselective oxidations of secondary alcohols (up to 85% ee) .

Q. How is IBX applied in the synthesis of heterocyclic systems (e.g., indoles, quinolines)?

Q. What analytical techniques are critical for characterizing IBX reaction intermediates and byproducts?

- LC-MS/MS : Identifies transient intermediates (e.g., radical cations).

- X-ray crystallography : Resolves IBX derivative structures (e.g., IBX-SO₃K).

- NMR kinetics : Tracks real-time reaction progress in DMSO-d₆ .

Methodological Guidelines

- Experimental Design : For reproducibility, document solvent ratios, IBX batch purity, and stabilization methods.

- Data Contradiction Analysis : Cross-validate mechanisms using substrate analogs and isotopic labeling.

- Safety Protocols : Always use stabilized IBX (SIBX) and conduct risk assessments for scale-up reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.